molecular formula C24H28N2O4S B11291205 N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-3-methylbenzamide

N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-3-methylbenzamide

Cat. No.: B11291205
M. Wt: 440.6 g/mol
InChI Key: NFNKKVUQGSMDDB-UHFFFAOYSA-N
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Description

This compound is a heterocyclic sulfonamide derivative featuring a 1H-pyrrole core substituted with a phenylsulfonyl group, 4,5-dimethyl groups, a 3-methoxypropyl chain at the N1 position, and a 3-methylbenzamide moiety at the C2 position. The phenylsulfonyl group enhances metabolic stability and binding affinity to target proteins, while the 3-methoxypropyl substituent likely improves solubility and pharmacokinetic properties .

Properties

Molecular Formula

C24H28N2O4S

Molecular Weight

440.6 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-1-(3-methoxypropyl)-4,5-dimethylpyrrol-2-yl]-3-methylbenzamide

InChI

InChI=1S/C24H28N2O4S/c1-17-10-8-11-20(16-17)24(27)25-23-22(31(28,29)21-12-6-5-7-13-21)18(2)19(3)26(23)14-9-15-30-4/h5-8,10-13,16H,9,14-15H2,1-4H3,(H,25,27)

InChI Key

NFNKKVUQGSMDDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C(=C(N2CCCOC)C)C)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-3-methylbenzamide typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-3-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-3-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Synthesis Method Potential Application Reference
Target Compound 1H-pyrrole 3-(Phenylsulfonyl), 4,5-dimethyl, N1-(3-methoxypropyl), C2-(3-methylbenzamide) Not explicitly described Undefined (likely agrochemical/pharmaceutical)
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-1,3-benzodioxole-5-carboxamide (CID: 951976-65-1) 1H-pyrrole 3-(Phenylsulfonyl), 4,5-dimethyl, N1-propyl, C2-(benzodioxole-carboxamide) Suzuki coupling or similar Herbicide/Pharmaceutical
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidine 3-(Sulfonamide), 4-amino, chromen-4-one, fluorophenyl Suzuki-Miyaura cross-coupling Kinase inhibitor
Carfentrazone-ethyl (Triazolinone herbicide) Triazolinone Ethyl ester, chlorophenyl, difluoromethyl Cycloaddition or hydrazide cyclization Herbicide

Key Findings

Structural Analogues with Pyrrole Cores The closest structural analogue (CID: 951976-65-1) shares the 1H-pyrrole core, phenylsulfonyl group, and 4,5-dimethyl substituents but differs in the N1 substituent (propyl vs. 3-methoxypropyl) and the C2 carboxamide group (benzodioxole vs. 3-methylbenzamide).

Pyrazolo-Pyrimidine Derivatives
The pyrazolo-pyrimidine sulfonamide in demonstrates how sulfonamide groups are leveraged in kinase inhibitors. While the core heterocycle differs, the presence of a sulfonamide and fluorinated aryl groups highlights a shared strategy for enhancing target binding and metabolic stability .

Agrochemical Relevance Carfentrazone-ethyl (), a triazolinone herbicide, underscores the role of sulfonamide-like motifs in agrochemicals. The target compound’s phenylsulfonyl and heterocyclic structure aligns with herbicidal design principles, though its pyrrole core may confer distinct selectivity compared to triazolinones .

Cross-Coupling: The pyrazolo-pyrimidine compound in was synthesized using Suzuki-Miyaura coupling, suggesting that similar Pd-catalyzed methods could be employed for the target compound’s benzamide moiety .

Physicochemical and Functional Insights

  • Solubility : The 3-methoxypropyl chain in the target compound may confer better aqueous solubility than analogues with alkyl chains (e.g., propyl in CID: 951976-65-1) .
  • Bioactivity: The phenylsulfonyl group is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, kinases), suggesting possible therapeutic applications. However, herbicidal activity cannot be ruled out, given structural parallels with carfentrazone-ethyl .

Biological Activity

N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-3-methylbenzamide (CAS Number: 1010931-93-7) is a synthetic compound belonging to the class of pyrroles, characterized by its unique molecular structure which includes a pyrrole ring substituted with various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is C19H26N2O4SC_{19}H_{26}N_{2}O_{4}S, with a molecular weight of approximately 378.5 g/mol. The structure features a methoxypropyl group, dimethyl groups, and a phenylsulfonyl moiety, which are believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC19H26N2O4SC_{19}H_{26}N_{2}O_{4}S
Molecular Weight378.5 g/mol
CAS Number1010931-93-7

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by disrupting microtubule dynamics, leading to cell cycle arrest and subsequent cell death. The mechanism appears to involve inhibition of kinesin spindle protein (KSP), which is crucial for mitotic spindle formation.

Case Study: KSP Inhibition
A study demonstrated that the compound effectively arrested cells in mitosis, resulting in the formation of monopolar spindles characteristic of KSP inhibition. This was associated with increased rates of apoptosis in human cancer cell lines, suggesting its potential as a therapeutic agent against malignancies .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. Preliminary investigations indicate that it may be effective against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy
A recent study assessed the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects, with minimum inhibitory concentration (MIC) values indicating strong activity against these pathogens .

The biological activity of this compound is likely mediated through interactions with specific molecular targets:

  • Kinesin Spindle Protein (KSP) : Inhibition leads to mitotic disruption.
  • Bacterial Enzymes : Potential interference with key metabolic pathways in bacteria.

Future Research Directions

Ongoing research aims to further elucidate the pharmacological profile of this compound. Key areas include:

  • In Vivo Studies : Evaluating efficacy and safety in animal models.
  • Mechanistic Studies : Understanding detailed pathways involved in its anticancer and antimicrobial actions.
  • Structure-Activity Relationship (SAR) : Identifying modifications that enhance potency and selectivity.

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